molecular formula C8H5Cl3O B12535443 Benzoyl chloride, 4-chloro-2-(chloromethyl)- CAS No. 652135-42-7

Benzoyl chloride, 4-chloro-2-(chloromethyl)-

Cat. No.: B12535443
CAS No.: 652135-42-7
M. Wt: 223.5 g/mol
InChI Key: MIQAFRMNDGMJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoyl chloride, 4-chloro-2-(chloromethyl)- is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms attached to the benzene ring and a chloromethyl group. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoyl chloride, 4-chloro-2-(chloromethyl)- can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with formaldehyde and hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of benzoyl chloride, 4-chloro-2-(chloromethyl)- often involves the use of chlorinating agents such as thionyl chloride or phosphorus trichloride. These agents react with 4-chlorobenzoic acid to produce the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 4-chloro-2-(chloromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzoyl chloride, 4-chloro-2-(chloromethyl)- involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of amides, esters, and other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoyl chloride, 4-chloro-2-(chloromethyl)- is unique due to the presence of both a chloromethyl group and a benzoyl chloride moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

CAS No.

652135-42-7

Molecular Formula

C8H5Cl3O

Molecular Weight

223.5 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)benzoyl chloride

InChI

InChI=1S/C8H5Cl3O/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,4H2

InChI Key

MIQAFRMNDGMJPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCl)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.